2-Formylquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-formylquinoline-4-carboxamide |
InChI |
InChI=1S/C11H8N2O2/c12-11(15)9-5-7(6-14)13-10-4-2-1-3-8(9)10/h1-6H,(H2,12,15) |
InChI Key |
UCQPJIQVBYEIRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C=O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Oxidation of 2-methylquinoline to 2-oxoquinoline-4-carboxylic acid
A key precursor is 2-oxoquinoline-4-carboxylic acid, obtained by oxidation of 2-oxo-4-methylquinoline using alkaline potassium permanganate (KMnO4). This reaction proceeds smoothly under controlled temperature and alkaline conditions, converting the methyl group at position 4 to a carboxylic acid:
- Reagents: 2-oxo-4-methylquinoline, alkaline KMnO4 (in 10% NaOH)
- Conditions: Stirring at ~85°C for 3-4 hours until decolorization of KMnO4
- Workup: Neutralization with HCl, filtration, and recrystallization
- Yield: High purity 2-oxoquinoline-4-carboxylic acid confirmed by IR and NMR spectroscopy
This step is crucial as attempts to directly synthesize 2-oxo-4-formylquinoline failed, resulting instead in the carboxylic acid derivative.
Conversion to 2-oxoquinoline-4-carbonyl chloride
The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride:
- Reagents: 2-oxoquinoline-4-carboxylic acid, thionyl chloride
- Conditions: Reflux on water bath for 3 hours
- Workup: Removal of excess thionyl chloride by co-distillation with benzene
- Product: 2-oxoquinoline-4-carbonyl chloride, isolated as a reactive intermediate
Formation of 2-Formylquinoline-4-carboxamide
The acid chloride intermediate reacts with an appropriate amine to form the carboxamide:
- Reagents: 2-oxoquinoline-4-carbonyl chloride, ethyl glycinate hydrochloride (or other amines), triethylamine
- Conditions: Reflux in benzene for 8-10 hours with monitoring by TLC
- Workup: Isolation of N-(carbethoxy methyl)-2-hydroxyquinoline-4-carboxamide or related amides
- Notes: This step introduces the amide functionality at position 4.
Introduction of the formyl group at position 2
The formyl group at position 2 can be introduced via chlorination and subsequent hydrolysis of trichloromethyl intermediates derived from 2-toluquinoline derivatives:
- Reagents: 2-substituted toluquinoline, phosphorus trichloride, chlorine gas
- Conditions: Irradiation with tungsten-iodine lamp, controlled temperature (105-150°C), extended reaction times (36-60 hours)
- Intermediate: Formation of 2-(trichloromethyl)quinoline derivatives
- Hydrolysis: Cooling and stirring with ice water to convert trichloromethyl to formyl chloride, followed by extraction and purification
- Yields: Productive yields range from 79% to 98%, purity 90-98% depending on substituents
This method is exemplified by the preparation of various halogen-substituted quinoline-8-formyl chlorides and acids, demonstrating the versatility of the approach for quinoline derivatives closely related to this compound.
| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-oxo-4-methylquinoline | Alkaline KMnO4, 85°C, 3-4 h | 2-oxoquinoline-4-carboxylic acid | High | High | Oxidation of methyl to carboxylic acid |
| 2 | 2-oxoquinoline-4-carboxylic acid | Thionyl chloride, reflux 3 h | 2-oxoquinoline-4-carbonyl chloride | - | - | Conversion to acid chloride |
| 3 | 2-oxoquinoline-4-carbonyl chloride | Amine (e.g., ethyl glycinate), triethylamine, reflux 8-10 h | This compound derivative | - | - | Amidation step |
| 4 | 2-toluquinoline derivatives | PCl3, Cl2, tungsten-iodine lamp, 105-150°C, 36-60 h | 2-(trichloromethyl)quinoline intermediates | 79-98 | 90-98 | Chlorination and formyl chloride formation |
- The oxidation of methyl groups on quinoline rings to carboxylic acids using KMnO4 is a reliable route for introducing the carboxyl functionality at position 4.
- Direct formylation at position 2 is challenging; thus, chlorination to trichloromethyl intermediates followed by hydrolysis is preferred for introducing the formyl group.
- The use of phosphorus trichloride and chlorine under controlled irradiation and temperature allows selective formation of formyl chlorides with high yield and purity.
- Amidation of acid chlorides with amines proceeds efficiently under reflux with triethylamine as a base, yielding the target carboxamide.
- Purification typically involves column chromatography and recrystallization, with characterization by IR, NMR, and mass spectrometry confirming structures.
- The methods have been demonstrated on various substituted quinolines, indicating broad applicability for synthesizing this compound and analogues.
Chemical Reactions Analysis
Oxidation of the Formyl Group
The aldehyde group undergoes oxidation to yield carboxylic acid derivatives. This reaction is typically mediated by strong oxidizing agents:
-
Product : 2-Carboxyquinoline-4-carboxamide (confirmed by IR and NMR spectra showing loss of aldehyde C=O stretch at ~1,710 cm⁻¹ and appearance of carboxylic acid O-H stretch at ~2,500–3,000 cm⁻¹) .
Table 1: Oxidation Reaction Parameters
| Oxidizing Agent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (10% NaOH) | 85°C | 3–4 h | 82% |
Nucleophilic Additions at the Formyl Group
The formyl group participates in condensation reactions with nucleophiles such as amines and hydrazines:
-
Hydrazone Formation : Reacts with hydrazine hydrate to form hydrazone derivatives, useful in synthesizing heterocyclic compounds .
Table 2: Hydrazone Synthesis Optimization
| Substrate | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | Pd/C | Ethanol | 75% |
Amidation and Condensation of the Carboxamide Group
The carboxamide group undergoes functionalization via reactions with amines or acyl chlorides:
-
Amination : Reacts with 3-(dimethylamino)propylamine in the presence of SOCl₂ to form tertiary amides .
Table 3: Amidation Reaction Outcomes
| Amine | Activator | Solvent | Yield | Reference |
|---|---|---|---|---|
| N,N-Dimethylpropylamine | SOCl₂ | CH₂Cl₂ | 86% |
Hydrolysis of the Carboxamide Group
The carboxamide moiety can be hydrolyzed to carboxylic acid under acidic or basic conditions:
-
Conditions : Reflux with HCl (6 M) or NaOH (2 M) for 6–8 h.
-
Product : 2-Formylquinoline-4-carboxylic acid (isolated via recrystallization in ethanol).
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused heterocycles:
-
Example : Reaction with Dowtherm A (biphenyl/diphenyl oxide eutectic mixture) at 135°C for 16 h yields benzo[c] naphthyridine-1,4-dione derivatives .
Key Structural Insights from Spectral Data
Scientific Research Applications
Antimalarial Activity
One of the most prominent applications of 2-Formylquinoline-4-carboxamide is in the development of antimalarial agents. Research has demonstrated that derivatives of quinoline-4-carboxamide exhibit significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. For instance, a study identified a compound from this series with an EC50 value of 120 nM, which was optimized to achieve low nanomolar potency in vitro .
Mechanism of Action:
The mechanism involves the inhibition of translation elongation factor 2 (PfEF2), crucial for protein synthesis in the malaria parasite. This novel approach is essential for developing drugs that are not cross-resistant to existing antimalarials, as resistance remains a significant challenge in malaria treatment .
Anticancer Properties
This compound derivatives have also shown promise as anticancer agents. A study synthesized various quinoline derivatives which demonstrated potent antiproliferative activities against several cancer cell lines, including breast cancer (MCF-7) and others .
Table: Anticancer Activity of Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 19h | MCF-7 | 0.02 - 0.04 | High |
| 19g | A549 | 0.05 | Moderate |
| 19f | HeLa | 0.03 | High |
These compounds induce apoptosis and cause cell cycle arrest, making them potential candidates for further development as chemotherapeutic agents .
Antibacterial Activity
The antibacterial properties of quinoline derivatives have been extensively studied. Compounds derived from this compound have been evaluated against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA).
Table: Antibacterial Activity Results
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 5a | S. aureus | 15 |
| 5b | E. coli | 18 |
| 5c | MRSA | 20 |
The results indicate that structural modifications can enhance antibacterial activity significantly .
Mechanistic Insights and Future Directions
The diverse applications of this compound highlight its potential in addressing critical health challenges such as malaria and cancer. The ongoing research aims to refine these compounds to improve their efficacy, reduce toxicity, and enhance bioavailability.
Case Study: Development of DDD107498
A notable case is the development of DDD107498, a quinoline derivative that progressed to preclinical development due to its favorable pharmacokinetic profile and efficacy against multiple life-cycle stages of the malaria parasite . This compound exemplifies how structural modifications can lead to significant improvements in therapeutic profiles.
Mechanism of Action
The mechanism of action of 2-Formylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as translation elongation factor 2 (PfEF2), which is involved in protein synthesis. This inhibition can lead to the disruption of cellular processes and ultimately result in the desired biological effect .
Comparison with Similar Compounds
Key structural analogues of 2-formylquinoline-4-carboxamide include derivatives with variations at the 2- and 4-positions of the quinoline core. Below is a detailed analysis of their structural features, synthetic routes, physicochemical properties, and biological activities.
Structural Modifications at the 2-Position
Aryl and Heteroaryl Substitutions
- 2-(4-Bromophenyl)quinoline-4-carboxylic Acid (CAS 103914-52-9): Structure: Bromophenyl at 2-position, carboxylic acid (-COOH) at 4-position. Properties: Higher molecular weight (356.18 g/mol) and lipophilicity due to the bromine atom. Used as an intermediate in antimalarial drug synthesis .
- 2-(4-Methylphenyl)-N-(2-pyridinyl)-4-quinolinecarboxamide (CAS 352677-16-8): Structure: Methylphenyl at 2-position, carboxamide linked to pyridinyl at 4-position. Properties: Enhanced solubility in polar solvents due to the pyridine moiety. Molecular weight: 339.39 g/mol .
- 2-(2-Thienyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide (CAS 438619-23-9): Structure: Thienyl at 2-position, trifluoromethylphenyl-linked carboxamide at 4-position. Properties: The trifluoromethyl group increases metabolic stability. Molecular weight: 398.4 g/mol .
Aliphatic and Functional Group Substitutions
- 2-Isopropylquinoline-4-carboxylic Acid (CAS 306749-60-0): Structure: Isopropyl at 2-position, carboxylic acid at 4-position. Properties: Lower polarity compared to formyl derivatives. Molecular weight: 215.25 g/mol .
- 2-Hydroxyquinoline-4-carboxylic Acid: Structure: Hydroxyl (-OH) at 2-position, carboxylic acid at 4-position. Properties: Forms intramolecular hydrogen bonds, reducing reactivity compared to the formyl analogue. Used in agrochemical intermediates .
Modifications at the 4-Position
Carboxamide Derivatives
- N-(3-(Dimethylamino)propyl)-2-(substituted phenyl)quinoline-4-carboxamides (5a5–5b1): Structure: Carboxamide linked to dimethylaminopropyl or methylpiperazine groups. Synthesis: Yields range from 54% to 67%, with melting points between 171.5°C and 189.4°C. Purity >97% via HPLC . Activity: Demonstrated antibacterial efficacy against Staphylococcus aureus, with potency influenced by substituent bulkiness .
- N-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide (CAS 389077-82-1): Structure: Chlorophenyl and dimethoxyphenyl groups enhance aromatic interactions. Molecular weight: 418.87 g/mol .
Q & A
Q. Q1. What are the common synthetic routes for 2-formylquinoline-4-carboxamide, and how do reaction conditions influence yield?
Synthesis typically involves functionalization of the quinoline core. Classical protocols like the Gould–Jacob or Friedländer reactions are foundational, but transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is increasingly used to introduce the formyl and carboxamide groups . Reaction parameters such as temperature (e.g., reflux vs. room temperature) and solvent polarity significantly impact intermediate stability and final yield. For instance, polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions like over-oxidation .
Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Key techniques include:
- ¹H/¹³C NMR : The formyl proton appears as a singlet near δ 9.8–10.2 ppm, while the carboxamide NH resonates as a broad peak at δ 6.5–7.5 ppm .
- FT-IR : Stretching vibrations for C=O (formyl: ~1680–1700 cm⁻¹; carboxamide: ~1640–1660 cm⁻¹) and NH (amide: ~3200–3350 cm⁻¹) confirm functional groups .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) should align with theoretical m/z values (±1 Da). Discrepancies may indicate incomplete purification or degradation .
Q. Q3. How can researchers screen the biological activity of this compound derivatives systematically?
Adopt a tiered approach:
In silico docking : Use software (AutoDock, Schrödinger) to predict binding affinity to target proteins (e.g., kinases, antimicrobial enzymes) .
In vitro assays : Prioritize high-throughput methods like microplate-based antimicrobial susceptibility testing (e.g., MIC determination) or cytotoxicity assays (MTT/PrestoBlue) .
Mechanistic follow-up : For hits, perform fluorescence quenching or surface plasmon resonance (SPR) to validate target engagement .
Advanced Research Questions
Q. Q4. How can contradictory biological activity data for this compound analogs be resolved?
Contradictions often arise from assay variability or compound stability. Mitigation strategies include:
- Replicating experiments across independent labs to exclude batch-specific artifacts .
- Stability profiling : Use HPLC-UV or LC-MS to monitor degradation under assay conditions (e.g., pH, temperature) .
- Meta-analysis : Compare results with structurally related quinolines (e.g., 4-amino-2-methylquinoline derivatives) to identify trends or outliers .
Q. Q5. What computational methods are suitable for predicting the reactivity of the formyl group in this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity of the formyl carbon (partial charge, Fukui indices) .
- Molecular dynamics (MD) : Simulate solvent effects on formyl group conformation, which may influence nucleophilic attack (e.g., in Schiff base formation) .
- QSAR modeling : Correlate substituent effects (Hammett σ values) with reaction rates for derivatives .
Q. Q6. How can researchers optimize the synthetic yield of this compound when scaling from milligram to gram quantities?
Critical factors include:
- Catalyst loading : Reduce Pd catalyst (e.g., Pd(PPh₃)₄) from 5 mol% to 1–2 mol% to minimize cost and metal contamination .
- Workup modifications : Replace column chromatography with acid-base extraction for intermediate purification (e.g., using NaHCO₃ to isolate carboxamide intermediates) .
- Process analytical technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor reaction progression in real time .
Q. Q7. What strategies address low solubility of this compound in aqueous buffers for biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- Prodrug design : Synthesize phosphate or acetyl esters of the carboxamide group, which hydrolyze in vivo to release the active compound .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability .
Data Analysis and Interpretation
Q. Q8. How should researchers handle conflicting crystallographic data for this compound derivatives?
- Validate datasets : Check for resolution limits (<1.0 Å preferred) and R factors (<5% for high-quality structures) .
- Compare with analogous structures : Use the Cambridge Structural Database (CSD) to identify bond length/angle trends in quinoline-formyl systems .
- Re-refinement : Re-process raw diffraction data with alternative software (e.g., SHELXL vs. Olex2) to exclude software-specific artifacts .
Q. Q9. What statistical approaches are recommended for dose-response studies involving this compound?
- Nonlinear regression : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using tools like GraphPad Prism .
- Error propagation : Calculate confidence intervals via bootstrap resampling (≥1000 iterations) to account for assay variability .
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
